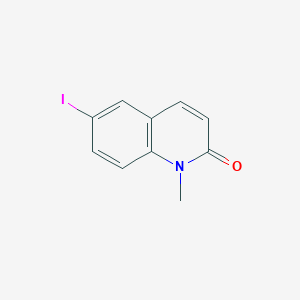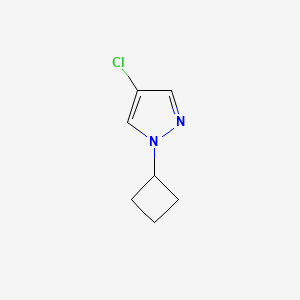![molecular formula C9H14O4 B13912035 2-(Methoxymethoxymethyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13912035.png)
2-(Methoxymethoxymethyl)bicyclo[1.1.1]pentane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Methoxymethoxymethyl)bicyclo[1.1.1]pentane-1-carboxylic acid is a compound that belongs to the bicyclo[1.1.1]pentane family. These compounds are known for their unique three-dimensional structures, which make them valuable in various fields, including medicinal chemistry and materials science .
Preparation Methods
The synthesis of 2-(Methoxymethoxymethyl)bicyclo[1.1.1]pentane-1-carboxylic acid typically involves the functionalization of bicyclo[1.1.1]pentane cores. One common method is the use of a versatile platform for the synthesis of 1,2-difunctionalized bicyclo[1.1.1]pentanes. This involves the use of alcohol, amine, and carboxylic acid functional handles from a simple common intermediate . Industrial production methods often rely on scalable synthetic routes, such as carbene insertion into the central bond of bicyclo[1.1.0]butanes or nucleophilic/radical addition across the central bond of [1.1.1]propellanes .
Chemical Reactions Analysis
2-(Methoxymethoxymethyl)bicyclo[1.1.1]pentane-1-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Substitution reactions often involve halogenation or alkylation. Major products formed from these reactions include difunctionalized bicyclo[1.1.1]pentane derivatives .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of complex molecules. In biology and medicine, it serves as a bioisostere for benzene rings, providing improved biological activities, physicochemical properties, and metabolic profiles. In the industry, it is used in the development of materials such as liquid crystals and molecular rotors .
Mechanism of Action
The mechanism of action of 2-(Methoxymethoxymethyl)bicyclo[1.1.1]pentane-1-carboxylic acid involves its interaction with molecular targets and pathways. The compound’s unique three-dimensional structure allows it to mimic the behavior of benzene rings, thereby interacting with various biological targets. This interaction can lead to changes in biological activities, such as enzyme inhibition or receptor modulation .
Comparison with Similar Compounds
Compared to other similar compounds, 2-(Methoxymethoxymethyl)bicyclo[1.1.1]pentane-1-carboxylic acid stands out due to its unique structure and properties. Similar compounds include other bicyclo[1.1.1]pentane derivatives, such as 1,2-difunctionalized bicyclo[1.1.1]pentanes and 3-(Methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid . These compounds share similar structural features but differ in their functional groups and specific applications.
Properties
Molecular Formula |
C9H14O4 |
|---|---|
Molecular Weight |
186.20 g/mol |
IUPAC Name |
2-(methoxymethoxymethyl)bicyclo[1.1.1]pentane-1-carboxylic acid |
InChI |
InChI=1S/C9H14O4/c1-12-5-13-4-7-6-2-9(7,3-6)8(10)11/h6-7H,2-5H2,1H3,(H,10,11) |
InChI Key |
MQPYMFFDGNIWIC-UHFFFAOYSA-N |
Canonical SMILES |
COCOCC1C2CC1(C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![[6-(Trifluoromethyl)pyrimidin-4-yl]boronic acid](/img/structure/B13911978.png)

![Tert-butyl (3S,6S)-3-[tert-butyl(dimethyl)silyl]oxy-6-hydroxy-azepane-1-carboxylate](/img/structure/B13911982.png)
![1-Piperidinecarboxylic acid, 3-(6-chloro-1H-pyrrolo[2,3-b]pyridin-2-yl)-, 1,1-dimethylethyl ester](/img/structure/B13911990.png)


![1-[(Trimethylsilyl)ethynyl]cyclopropan-1-ol](/img/structure/B13912008.png)


![(3aS,6aS)-2,3,3a,4,6,6a-hexahydro-1H-furo[3,4-b]pyrrole;4-methylbenzenesulfonic acid](/img/structure/B13912037.png)
